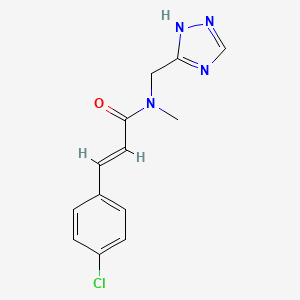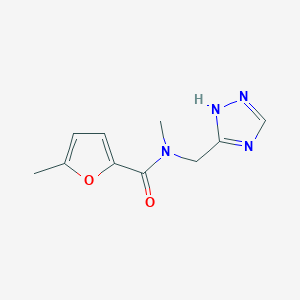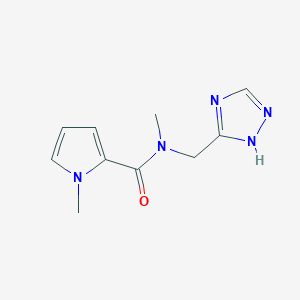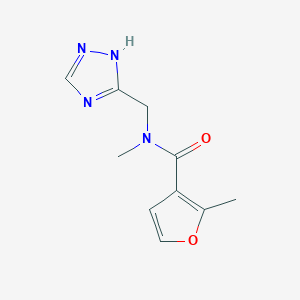
(E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide, also known as CMTM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of chemicals known as triazole-containing compounds, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide is not fully understood, but it is believed to involve inhibition of various enzymes and signaling pathways. (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide has also been shown to inhibit the activity of the protein kinase C, which is involved in cell signaling pathways. In addition, (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In infectious disease models, (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide has been shown to inhibit the growth and replication of bacteria and fungi. In neurodegenerative disease models, (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide has been shown to have neuroprotective effects, preventing neuronal cell death and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide in lab experiments is its broad range of biological activities, which makes it a useful tool for studying a variety of biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of using (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental systems.
Direcciones Futuras
There are several future directions for research on (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide. One area of interest is the development of more efficient and scalable synthesis methods to improve yield and purity. Another area of interest is the elucidation of the mechanism of action of (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide, which could lead to the development of more targeted and effective therapies. In addition, further research is needed to explore the potential applications of (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide in other areas of scientific research, such as immunology and stem cell research.
Métodos De Síntesis
The synthesis of (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with methylamine to form 4-chlorobenzylamine, which is then reacted with propargyl bromide to form (E)-3-(4-chlorophenyl)-prop-2-en-1-amine. This compound is then reacted with 1H-1,2,4-triazole-5-carboxylic acid to form (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide. The synthesis of (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide has been optimized to improve yield and purity, and various methods have been reported in the literature.
Aplicaciones Científicas De Investigación
(E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, infectious disease research, and neuroscience. In cancer research, (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide has been shown to have anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In infectious disease research, (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide has been shown to have antifungal and antibacterial activity, and has been studied as a potential treatment for fungal infections and tuberculosis. In neuroscience, (E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-18(8-12-15-9-16-17-12)13(19)7-4-10-2-5-11(14)6-3-10/h2-7,9H,8H2,1H3,(H,15,16,17)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYCLHJXFIIHFA-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=NN1)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=NC=NN1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)
![3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B7594792.png)
![6-[(1,1-Dioxothiolan-3-yl)amino]pyridine-2-carbonitrile](/img/structure/B7594803.png)
![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile](/img/structure/B7594819.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)





![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)